1-Benzyl-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea
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Overview
Description
1-Benzyl-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea is a useful research compound. Its molecular formula is C17H17F3N2O2 and its molecular weight is 338.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Urea derivatives are synthesized through various chemical reactions, showcasing their flexibility and adaptability in organic synthesis. For instance, the Lossen rearrangement has been applied to synthesize ureas from carboxylic acids, demonstrating an environmentally friendly and cost-effective method due to the recyclability of byproducts and the avoidance of racemization (Thalluri et al., 2014). Similarly, the synthesis of flexible ureas as acetylcholinesterase inhibitors highlights the optimization of the spacer length between pharmacophoric moieties for enhanced biological activity (Vidaluc et al., 1995). Another study showcases the synthesis of tetrahydropyrimidine-5-carboxylates, exploring their metal chelating effects and inhibition profiles against various enzymes, indicating their potential in medicinal chemistry (Sujayev et al., 2016).
Biochemical Evaluation and Potential Applications
The evaluation of urea derivatives for biological activities is a significant area of research. For example, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been synthesized and assessed for their antiacetylcholinesterase activity, with the aim of optimizing therapeutic agents for diseases like Alzheimer's (Vidaluc et al., 1995). Additionally, the study on tetrahydropyrimidine-5-carboxylates demonstrates the versatility of urea derivatives in inhibiting physiologically relevant enzymes, suggesting their application in designing inhibitors for therapeutic purposes (Sujayev et al., 2016).
Mechanistic Insights
Research also delves into the mechanistic aspects of reactions involving urea derivatives. The study on hindered ureas as masked isocyanates presents a novel approach for the carbamoylation of nucleophiles under neutral conditions, shedding light on the reactivity and potential applications of urea derivatives in organic synthesis and beyond (Hutchby et al., 2009). This research not only advances the understanding of urea chemistry but also opens up new pathways for the development of chemically and biologically significant molecules.
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The trifluoromethyl group in similar compounds has been shown to lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein . This interaction can enhance the compound’s potency toward its target.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the reverse transcriptase enzyme , which plays a crucial role in the replication of retroviruses. Inhibition of this enzyme can disrupt the viral replication process.
Pharmacokinetics
The presence of a trifluoromethyl group in similar compounds has been associated with improved drug potency , which could potentially impact the bioavailability of the compound.
Result of Action
Inhibition of the reverse transcriptase enzyme by similar compounds can disrupt the replication of retroviruses , potentially leading to antiviral effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-benzyl-3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)14-8-6-13(7-9-14)15(23)11-22-16(24)21-10-12-4-2-1-3-5-12/h1-9,15,23H,10-11H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAHXTASCSQIKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.